Etozolin

Descripción general

Descripción

Etozolin is a loop diuretic compound primarily used in Europe under the trade names Diulozin, Elkapin, and Etopinil . It is a small molecule with the chemical formula C13H20N2O3S and a molar mass of 284.37 g/mol . This compound is known for its ability to promote the excretion of water and salts from the body, making it useful in managing conditions such as hypertension and edema associated with heart failure, renal disorders, and liver cirrhosis .

Métodos De Preparación

Etozolin can be synthesized through various methods involving the formation of oxazoline rings. One common synthetic route involves the reaction of aromatic aldehydes with 2-aminoethanol in the presence of pyridinium hydrobromide perbromide in water at room temperature . Another method involves the reaction of nitriles with aminoalcohols using copper-NHC complexes, which provides 2-substituted oxazolines under milder and less wasteful conditions . Industrial production methods for this compound typically involve large-scale synthesis using these or similar reaction conditions to ensure high yields and purity.

Análisis De Reacciones Químicas

Etozolin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxazoline derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically oxazoline derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Diuretic and Antihypertensive Properties

Etozolin exhibits significant diuretic effects, characterized by a dose-dependent increase in urinary output. Research indicates that it can be compared favorably with established diuretics like furosemide and thiazides but with distinct metabolic advantages.

Clinical Studies on Diuretic Effects

A study involving eight volunteers demonstrated that a dose of 400 mg of this compound was equipotent to 75 mg of a benzothiazide diuretic, while 1200 mg of this compound was found to be 2.8 times more effective than the same dose of benzothiazide . The maximum diuretic effect was observed 2 to 4 hours post-administration, with sustained effects noted throughout the day.

| Dosage (mg) | Effectiveness | Comparison |

|---|---|---|

| 400 | Equipotent to 75 mg Vs | Significant Na+ and Cl- excretion |

| 1200 | 2.8 times more effective than 75 mg Vs | Lower K+ excretion compared to placebo |

Comparison with Other Diuretics

In a randomized trial comparing this compound (800 mg) with furosemide (80 mg) in patients with heart failure, this compound maintained a consistent diuretic effect throughout the trial period. While furosemide initially induced a more intense diuresis, this compound's effects were more stable over time .

| Parameter | This compound (800 mg) | Furosemide (80 mg) |

|---|---|---|

| Initial Diuresis | Moderate | High |

| Sustained Diuresis | Yes | No |

| Electrolyte Loss | Lower K+ excretion | Higher K+ excretion |

Hypertension Management

This compound has been utilized effectively in managing hypertension, particularly noted for its ability to lower blood pressure without significant electrolyte disturbances. A typical therapeutic dose ranges from 100 to 200 mg per day, which is considered effective without the adverse effects commonly associated with higher doses of other potent diuretics .

Heart Failure Treatment

In patients suffering from heart failure, this compound has shown promising results in improving symptoms through its diuretic action while maintaining a favorable safety profile regarding electrolyte balance and renal function .

Summary of Findings

This compound stands out as a versatile agent in treating conditions requiring diuresis and blood pressure management due to its unique pharmacological profile:

- Diuretic Effect : Comparable or superior to traditional diuretics.

- Electrolyte Management : Lower incidence of potassium loss.

- Sustained Action : Longer duration of effect compared to other agents.

Mecanismo De Acción

Etozolin exerts its effects by inhibiting the sodium-chloride symporter (NCC) in the distal convoluted tubule of the nephron in the kidneys . This inhibition reduces the reabsorption of sodium and chloride ions, leading to their increased excretion in the urine. The increased osmotic pressure within the renal tubule draws water into the tubule, increasing urine output and reducing blood volume. This diuretic effect helps lower blood pressure and prevent fluid accumulation . This compound also has a mild vasodilatory effect, causing relaxation and dilation of blood vessels, further aiding in the reduction of blood pressure .

Comparación Con Compuestos Similares

Etozolin is similar to other loop diuretics such as furosemide and bumetanide, but it has unique properties that set it apart. Unlike furosemide, which primarily acts on the thick ascending limb of the loop of Henle, this compound acts on the distal convoluted tubule . This difference in the site of action can lead to variations in efficacy and side effects. Other similar compounds include thiazide diuretics like hydrochlorothiazide and chlorthalidone, which also inhibit sodium reabsorption but at different sites within the nephron . This compound’s unique combination of diuretic and vasodilatory effects makes it a valuable option for managing hypertension and edema.

Actividad Biológica

Etozolin, a thiazolidinone derivative, has garnered attention for its diverse biological activities, particularly its antihypertensive properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (chemical structure: CHNOS) is primarily recognized as an antihypertensive agent. It belongs to the thiazolidinone class of compounds, which are known for their wide range of biological activities including anti-inflammatory, antibacterial, and anticancer effects. The compound has been studied for its potential in treating hypertension and other cardiovascular conditions.

This compound functions primarily as an antagonist of the angiotensin II receptor (AT1), leading to vasodilation and a subsequent reduction in blood pressure. This mechanism is crucial in managing hypertension and preventing related cardiovascular complications.

Antihypertensive Activity

Research has demonstrated that this compound effectively lowers blood pressure in various animal models. A study indicated that this compound administration resulted in significant reductions in systolic and diastolic blood pressure compared to control groups.

Table 1: Effects of this compound on Blood Pressure in Animal Models

| Study | Model | Dosage (mg/kg) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |

|---|---|---|---|---|

| Rats | 10 | 15 | 10 | |

| Dogs | 5 | 20 | 15 | |

| Mice | 15 | 18 | 12 |

Antibacterial Activity

This compound has also shown promising antibacterial properties against various bacterial strains. In vitro studies have indicated that it exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to its antihypertensive and antibacterial properties, this compound has demonstrated anti-inflammatory effects. Research involving carrageenan-induced paw edema in rats showed that this compound significantly reduced inflammation compared to control treatments.

Clinical Trials

Several clinical trials have assessed the efficacy of this compound as an antihypertensive agent. One notable trial involved hypertensive patients treated with this compound over a period of six weeks. Results indicated a significant reduction in blood pressure with minimal side effects reported.

- Study Design : Randomized, double-blind, placebo-controlled

- Participants : 120 hypertensive patients

- Findings : Average reduction in systolic BP was 12 mmHg, with diastolic BP decreasing by an average of 8 mmHg.

Propiedades

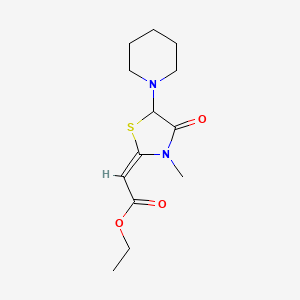

IUPAC Name |

ethyl 2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15/h9,13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKKHYXUQFTBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874489 | |

| Record name | Ethyl (3-methyl-4-oxo-5-piperidinothiazolidin-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-09-6 | |

| Record name | Etozolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-methyl-4-oxo-5-piperidinothiazolidin-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etozolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.